![molecular formula C24H16O10 B1663738 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene CAS No. 1094451-90-7](/img/structure/B1663738.png)

1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

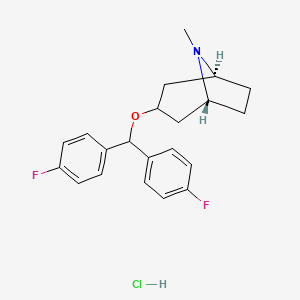

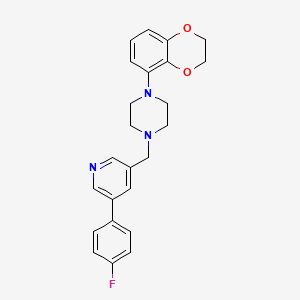

- UCM05 has demonstrated strong growth inhibition in human breast cancer cell lines, particularly SK-BR-3 cells, with an IC50 of 21 µM .

- UCM05 shows efficacy against HER2+ breast cancer xenografts, even in cell lines resistant to anti-HER2 drugs .

Breast Cancer Treatment

HER2+ Breast Cancer Xenografts

In Vivo Xenograft Studies

Bacterial Division Inhibition

Mecanismo De Acción

Target of Action

UCM05 primarily targets Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ) . FASN is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids, while FtsZ is a protein essential for bacterial cell division .

Mode of Action

UCM05 acts as an inhibitor for both FASN and FtsZ. It shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . As an FtsZ inhibitor, it inhibits the growth of the Gram-positive bacterium B. subtilis but lacks activity on the Gram-negative bacterium E. coli .

Biochemical Pathways

UCM05 affects the biochemical pathways associated with fatty acid synthesis and bacterial cell division. By inhibiting FASN, it disrupts the synthesis of long-chain fatty acids, which can impact various cellular processes, including the production of bioactive lipids and membrane structures . By inhibiting FtsZ, it prevents the formation of the Z-ring, a critical step in bacterial cell division .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.

Result of Action

UCM05’s inhibition of FASN shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . Its inhibition of FtsZ results in the prevention of bacterial cell division, specifically in Gram-positive bacteria like B. subtilis .

Action Environment

It’s worth noting that the compound’s activity varies between different types of bacteria, suggesting that the cellular environment can influence its efficacy .

Propiedades

IUPAC Name |

[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCWIWDPTNVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)